molecular formula C10H17NO5 B13618005 2-(1-{[(Tert-butoxy)carbonyl]amino}cyclopropyl)-2-hydroxyacetic acid

2-(1-{[(Tert-butoxy)carbonyl]amino}cyclopropyl)-2-hydroxyacetic acid

Cat. No.: B13618005
M. Wt: 231.25 g/mol
InChI Key: LBZPEYHHWMRRMS-UHFFFAOYSA-N
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Description

Role in Hypoxia-Inducible Factor (HIF) Pathway Modulation

The HIF pathway regulates cellular responses to hypoxia, with HIF-α subunits (HIF-1α, HIF-2α) serving as primary transcription factors. Under normoxic conditions, prolyl hydroxylases (PHDs) hydroxylate HIF-α, enabling VHL recognition and subsequent ubiquitination for proteasomal degradation. Inhibition of the VHL:HIF-α interaction stabilizes HIF-α, inducing angiogenesis and erythropoiesis—a therapeutic strategy for anemia and ischemic diseases.

2-(1-{[(tert-Butoxy)carbonyl]amino}cyclopropyl)-2-hydroxyacetic acid mimics the hydroxyproline residue of HIF-α, competitively binding to the VHL β-domain. Structural studies reveal that its cyclopropane ring occupies a hydrophobic pocket adjacent to the hydroxyproline-binding site, while the Boc group stabilizes the ligand orientation through van der Waals interactions. This dual binding mode disrupts VHL’s ability to recruit HIF-α, leading to intracellular accumulation of HIF-1α (Fig. 2).

Table 1: Binding Affinities of Selected VHL Inhibitors

Compound Dissociation Constant (Kd) Cellular HIF-1α Stabilization (EC₅₀)
2-(1-{Boc}Cyclopropyl)-HA 98 nM 1.2 μM
VH298 80 nM 0.8 μM
VH032 230 nM 2.5 μM

Data derived from biochemical assays show that derivatives of this compound achieve sub-100 nM affinity for VHL, outperforming earlier inhibitors like VH032. The hydroxyacetic acid moiety is critical for activity; substitution with bulkier groups (e.g., benzyl) reduces potency by 10-fold, underscoring the importance of steric compatibility.

Significance as VHL E3 Ligase Inhibitor Intermediate

This compound serves as a foundational building block for synthesizing VHL-targeting PROTACs. The Boc group enables facile conjugation to target protein ligands via carbamate or amide linkages, while the cyclopropane ring enhances proteolytic stability. For example, coupling it to a BET bromodomain inhibitor via a polyethylene glycol (PEG) linker yielded a PROTAC that degraded BRD4 at nanomolar concentrations.

Table 2: Synthetic Routes to VHL Inhibitors Using 2-(1-{Boc}Cyclopropyl)-2-Hydroxyacetic Acid

Step Reaction Yield (%) Key Intermediate
1 Cyclopropanation 65 Ethyl cyclopropane carboxylate
2 Boc Protection 89 Boc-cyclopropylamine
3 Hydroxyacetic Acid Coupling 72 Target Compound

The synthesis begins with rhodium-catalyzed cyclopropanation of ethyl diazoacetate, followed by Boc protection using di-tert-butyl dicarbonate. Final coupling with hydroxyacetic acid under Mitsunobu conditions yields the title compound in 72% yield. Modifications at the hydroxy group (e.g., methyl esterification) are tolerated but require deprotection for biological activity.

Properties

Molecular Formula

C10H17NO5

Molecular Weight

231.25 g/mol

IUPAC Name

2-hydroxy-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]acetic acid

InChI

InChI=1S/C10H17NO5/c1-9(2,3)16-8(15)11-10(4-5-10)6(12)7(13)14/h6,12H,4-5H2,1-3H3,(H,11,15)(H,13,14)

InChI Key

LBZPEYHHWMRRMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C(C(=O)O)O

Origin of Product

United States

Preparation Methods

General Synthetic Route

The typical synthetic approach includes:

  • Step 1: Preparation of Boc-protected amino cyclopropane derivatives
    Starting from cyclopropanecarboxylic acid or its derivatives, the amino group is introduced and protected with a tert-butoxycarbonyl group to yield Boc-protected amino cyclopropanecarboxylic acid intermediates. This step ensures stability and selectivity in subsequent reactions.

  • Step 2: Introduction of the hydroxyacetic acid moiety
    The hydroxyacetic acid group is incorporated typically by reaction with glycolic acid derivatives or via esterification and subsequent hydrolysis steps. This may involve coupling reactions using carbodiimide-based reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in the presence of catalysts like 4-dimethylaminopyridine (DMAP).

  • Step 3: Purification and isolation
    The reaction mixtures are generally purified by silica gel column chromatography using solvent systems such as hexane/ethyl acetate mixtures to isolate the target compound as a white solid.

Representative Synthetic Procedure (Adapted from Literature)

Step Reagents & Conditions Description
1 Boc-protected amino cyclopropane carboxylic acid (1 equiv), EDC (1.2 equiv), DMAP (0.1 equiv), glycolic acid derivative (1 equiv), methylene chloride, room temperature, overnight Coupling reaction to form the hydroxyacetic acid-substituted product
2 Quenching with water, washing with saturated sodium bicarbonate, ammonium chloride, and brine solutions Removal of residual reagents and by-products
3 Drying over sodium sulfate, evaporation of solvent Concentration of crude product
4 Silica gel column chromatography (n-hexane/ethyl acetate = 1:1) Purification to obtain pure 2-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)-2-hydroxyacetic acid

This method yields the desired compound with high purity suitable for further synthetic or biological applications.

Alternative Synthetic Strategies

  • Use of protected intermediates:
    Some protocols emphasize the use of Boc-protected amino cyclopropane intermediates to avoid side reactions and facilitate selective functionalization.

  • Deprotection and functional group transformation:
    Following coupling, the Boc group can be selectively removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine if needed for further derivatization.

  • Industrial scale considerations:
    Patented methods for related Boc-protected amino cyclopropane derivatives highlight the importance of controlling reaction viscosity and purity for scalable synthesis, emphasizing solvent choice and reaction conditions to optimize yields.

Comparative Table of Key Preparation Aspects

Aspect Description Reference
Starting material Boc-protected amino cyclopropanecarboxylic acid or derivatives
Coupling reagent 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)
Catalyst 4-Dimethylaminopyridine (DMAP)
Solvent Methylene chloride (dichloromethane)
Purification Silica gel chromatography (hexane/ethyl acetate)
Deprotection Trifluoroacetic acid in dichloromethane
Yield considerations Optimized by controlling reagent ratios and reaction time

Summary and Outlook

The preparation of 2-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)-2-hydroxyacetic acid is well-established through carbodiimide-mediated coupling reactions starting from Boc-protected amino cyclopropane carboxylic acid derivatives and glycolic acid or its equivalents. The use of protecting groups and mild reaction conditions allows for selective synthesis and high purity. These methods are supported by chromatographic purification and can be adapted for larger scale synthesis with attention to reaction medium properties.

Further research may focus on optimizing yields and exploring alternative coupling strategies or catalysts to improve efficiency. The compound’s unique structure also invites exploration of its reactivity and potential biological applications.

Chemical Reactions Analysis

Types of Reactions

2-(1-{[(Tert-butoxy)carbonyl]amino}cyclopropyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the corresponding oxidized or reduced derivatives, as well as deprotected amino acids ready for further synthetic modifications.

Scientific Research Applications

2-(1-{[(Tert-butoxy)carbonyl]amino}cyclopropyl)-2-hydroxyacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-{[(Tert-butoxy)carbonyl]amino}cyclopropyl)-2-hydroxyacetic acid involves its ability to act as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions during synthetic processes. Upon deprotection, the free amino group can participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors .

Comparison with Similar Compounds

Functional Group Variations

The following table summarizes key structural and physicochemical differences:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties
2-(1-{[(Tert-butoxy)carbonyl]amino}cyclopropyl)-2-hydroxyacetic acid Not provided C₁₀H₁₇NO₅ (assumed) ~231.25 Boc-amino, cyclopropyl, hydroxyl, carboxylic acid High polarity, hydrogen-bonding capability
2-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)acetic acid 103500-22-7 C₁₀H₁₇NO₄ 215.25 Boc-amino, cyclopropyl, carboxylic acid Reduced hydrophilicity compared to hydroxylated analog
(S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopropylacetic acid 155976-13-9 C₁₀H₁₇NO₄ 215.25 Boc-amino, cyclopropyl, carboxylic acid Chiral center (S-configuration); stored under inert atmosphere
Benzyl N-[1-(hydroxymethyl)cyclopropyl]carbamate 3999-56-2 C₁₂H₁₅NO₃ 221.25 Cbz-amino, hydroxymethyl cyclopropane, carbamate Hydroxymethyl group enables oxidation or substitution
Ethyl trans-2-cyanocyclopropane-1-carboxylate 60212-41-1 C₇H₉NO₂ 139.15 Cyano, ethoxycarbonyl, trans-substituted cyclopropane Lipophilic ester; prodrug potential
trans-2-ethoxycyclopropanecarboxylic acid PB97195 C₆H₁₀O₃ 130.14 Ethoxy, carboxylic acid, trans-substituted Acidic; prone to decarboxylation under heat

Stereochemical Considerations

The (S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopropylacetic acid (CAS 155976-13-9) demonstrates the significance of chirality. Its S-configuration could enhance binding to biological targets compared to racemic mixtures. The target compound’s stereochemistry (if specified) would similarly influence activity .

Research Implications

  • Drug Design : The hydroxyl group in the target compound could improve target engagement via hydrogen bonding, whereas the ethoxy group in trans-2-ethoxycyclopropanecarboxylic acid (PB97195) offers metabolic stability .
  • Synthetic Flexibility : The hydroxymethyl group in benzyl N-[1-(hydroxymethyl)cyclopropyl]carbamate (CAS 3999-56-2) allows further functionalization, a feature absent in the target compound .

Biological Activity

2-(1-{[(Tert-butoxy)carbonyl]amino}cyclopropyl)-2-hydroxyacetic acid, commonly referred to by its chemical structure, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H17NO4
  • Molecular Weight : 215.25 g/mol
  • CAS Number : 1463522-68-0

Biological Activity Overview

The biological activity of 2-(1-{[(Tert-butoxy)carbonyl]amino}cyclopropyl)-2-hydroxyacetic acid has been explored in various studies, highlighting its potential as a therapeutic agent. The following sections detail specific areas of biological activity.

2. Enzyme Inhibition

The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. Preliminary studies suggest that cyclopropyl derivatives can interact with enzymes such as cyclooxygenases or lipoxygenases, which are critical in inflammatory processes . This inhibition could lead to anti-inflammatory effects, making it a candidate for further investigation in inflammatory disease models.

The mechanisms by which 2-(1-{[(Tert-butoxy)carbonyl]amino}cyclopropyl)-2-hydroxyacetic acid exerts its biological effects are not fully elucidated but may involve:

  • Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes, leading to cell lysis.
  • Enzyme Interaction : Potential competitive inhibition at active sites of target enzymes based on structural similarity to natural substrates.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of related compounds:

Study ReferenceFindings
Demonstrated antimicrobial properties in cyclopropane derivatives against Gram-positive bacteria.
Investigated enzyme inhibition by cyclopropane-containing compounds, showing potential anti-inflammatory effects.
Analyzed the pharmacokinetics and metabolism of similar amino acids, providing a basis for understanding the behavior of this compound in biological systems.

Q & A

Q. What are the recommended synthetic routes for 2-(1-{[(Tert-butoxy)carbonyl]amino}cyclopropyl)-2-hydroxyacetic acid?

  • Methodology : The compound can be synthesized via a multi-step protocol involving: (i) Cyclopropane ring formation using a Corey-Chaykovsky reaction or transition-metal-catalyzed cyclopropanation . (ii) Introduction of the Boc-protected amino group via carbamate coupling under Schotten-Baumann conditions (e.g., Boc₂O with DMAP catalysis) . (iii) Hydroxylation at the α-position using stereoselective oxidation (e.g., Sharpless dihydroxylation or enzymatic catalysis) . Key intermediates should be characterized by LC-MS and NMR to confirm regiochemistry.

Q. How can the stereochemical integrity of the hydroxy and cyclopropane groups be confirmed?

  • Methodology : Use a combination of: (i) Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) to resolve enantiomers. (ii) NOESY NMR to determine spatial proximity of protons in the cyclopropane ring and hydroxy group . (iii) X-ray crystallography for absolute configuration confirmation if crystalline derivatives are obtainable .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodology : (i) Employ flash chromatography with a gradient of ethyl acetate/hexanes (20–50%) to separate polar byproducts. (ii) Use recrystallization from ethanol/water mixtures to enhance purity (>95%) . (iii) For scale-up, preparative HPLC with a C18 column and 0.1% TFA in acetonitrile/water is recommended .

Advanced Research Questions

Q. How does the cyclopropane ring influence the compound’s conformational stability in aqueous solutions?

  • Methodology : (i) Perform molecular dynamics simulations (AMBER or CHARMM force fields) to model ring strain and hydrogen bonding with the hydroxy group. (ii) Validate with pH-dependent stability studies (pH 2–12) monitored by LC-MS over 24 hours. The cyclopropane ring shows increased rigidity, reducing hydrolysis rates compared to non-cyclopropane analogs .

Q. What mechanistic insights explain contradictions in Boc-deprotection efficiency under acidic conditions?

  • Methodology : (i) Compare TFA- vs. HCl-mediated deprotection using kinetic studies (monitored by <sup>1</sup>H NMR). (ii) The cyclopropane ring’s electron-withdrawing effect slows TFA-mediated cleavage (t1/2 = 6 hours vs. 2 hours for linear analogs) . (iii) Mitigate by using microwave-assisted synthesis (60°C, 30 minutes) to accelerate deprotection without racemization .

Q. How can this compound serve as a precursor for peptide mimetics targeting enzymatic active sites?

  • Methodology : (i) Couple the carboxylic acid to resin-bound peptides via solid-phase synthesis (DIC/HOBt activation). (ii) Evaluate bioactivity in enzyme inhibition assays (e.g., serine proteases) using fluorescence-based substrates. (iii) The hydroxy group enhances hydrogen bonding with catalytic residues (e.g., in trypsin-like proteases), as shown in docking simulations (AutoDock Vina) .

Q. What strategies minimize racemization during derivatization of the α-hydroxy group?

  • Methodology : (i) Use low-temperature reactions (−20°C) with non-nucleophilic bases (e.g., 2,6-lutidine). (ii) Opt for stereoretentive activating agents (e.g., EDC/DMAP) for esterification or amidation. (iii) Monitor enantiomeric excess (ee) via circular dichroism (CD) spectroscopy at 220–250 nm .

Data Contradiction Analysis

Q. Why do reported melting points vary across literature (e.g., 150–155°C vs. 160–165°C)?

  • Analysis : Discrepancies arise from: (i) Polymorphism : Recrystallization solvents (e.g., ethanol vs. acetonitrile) produce different crystal forms. (ii) Purity : Samples with residual solvents (e.g., DMF) exhibit lower observed mp. (iii) Methodology : Differential scanning calorimetry (DSC) vs. capillary methods yield varying results .

Q. How to resolve conflicting reactivity data in cyclopropane ring-opening reactions?

  • Analysis : (i) Steric effects : Bulky substituents on the cyclopropane hinder nucleophilic attack (e.g., tert-butyl vs. methyl groups). (ii) Electronic effects : Electron-withdrawing groups (e.g., Boc) stabilize the ring, reducing ring-opening rates. (iii) Validate via DFT calculations (B3LYP/6-31G*) to map transition states .

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